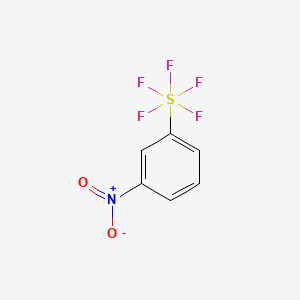

3-Nitrophenylsulfur Pentafluoride

Cat. No. B1305690

Key on ui cas rn:

2613-26-5

M. Wt: 249.16 g/mol

InChI Key: FSTNQYCPXJMFMT-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05856273

Procedure details

Reduced iron powder (8.60 g) was added to a stirred solution of 3-pentafluorosulphanylnitrobenzene (2.65 g) in a mixture of isopropanol (27 ml), water (6 ml) and concentrated hydrochloric acid (0.3 ml). The resulting mixture was heated under reflux for 1 hour, and was then allowed to cool slightly before being filtered through Hyflo. The Hyflo was washed with more isopropanol, and the combined filtrates were evaporated under reduced pressure. The residue was dissolved in a little diethyl ether and the solution was treated with solid sodium hydrogen carbonate, then dried over magnesium sulphate. After filtration to remove the inorganics the solution was evaporated under reduced pressure, and the oily residue was distilled in a Kugelrohr apparatus. The title compound was collected as a colourless oil, bp 110° C. (oven temperature) at 12 mmHg, which crystallised on standing, yield 1.90 g, mp 32°-35° C.

[Compound]

Name

Reduced iron

Quantity

8.6 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[F:1][S:2]([F:15])([F:14])([F:13])([F:12])[C:3]1[CH:4]=[C:5]([N+:9]([O-])=O)[CH:6]=[CH:7][CH:8]=1.O.Cl>C(O)(C)C>[F:1][S:2]([F:12])([F:13])([F:14])([F:15])[C:3]1[CH:4]=[C:5]([CH:6]=[CH:7][CH:8]=1)[NH2:9]

|

Inputs

Step One

[Compound]

|

Name

|

Reduced iron

|

|

Quantity

|

8.6 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

2.65 g

|

|

Type

|

reactant

|

|

Smiles

|

FS(C=1C=C(C=CC1)[N+](=O)[O-])(F)(F)(F)F

|

|

Name

|

|

|

Quantity

|

6 mL

|

|

Type

|

reactant

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

0.3 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

|

Name

|

|

|

Quantity

|

27 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(C)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The resulting mixture was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under reflux for 1 hour

|

|

Duration

|

1 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool slightly

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

before being filtered through Hyflo

|

WASH

|

Type

|

WASH

|

|

Details

|

The Hyflo was washed with more isopropanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the combined filtrates were evaporated under reduced pressure

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The residue was dissolved in a little diethyl ether

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the solution was treated with solid sodium hydrogen carbonate

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over magnesium sulphate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

After filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the inorganics the solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was evaporated under reduced pressure

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the oily residue was distilled in a Kugelrohr apparatus

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The title compound was collected as a colourless oil, bp 110° C. (oven temperature) at 12 mmHg, which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

crystallised

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

FS(C=1C=C(N)C=CC1)(F)(F)(F)F

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |